5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine is a compound with the molecular formula C8H6BrIN2 . It has a fused six-membered pyridine and five-membered pyrrole rings forming the essentially planar aza-indole skeleton .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a fused six-membered pyridine and five-membered pyrrole rings forming the essentially planar aza-indole skeleton . In the crystal, pairs of N-H⋯N hydrogen bonds connect the molecules into inversion dimers .Physical And Chemical Properties Analysis
The compound has a molecular weight of 336.95 g/mol . It has one hydrogen bond donor count and one hydrogen bond acceptor count . The compound is solid at room temperature .Scientific Research Applications
Synthesis of Complex Heterocycles
The compound 5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine serves as a key intermediate in the synthesis of complex heterocycles. For example, it has been used in Fischer cyclization to create 2,3-disubstituted frameworks, enabling the construction of 5-bromo-7-azaindoles with various substituents. This process highlights its utility in building hard-to-reach heterocycles from readily available starting materials (Alekseyev, Amirova, & Terenin, 2015).
Antibacterial and Antioxidant Activities
Research has demonstrated that derivatives of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, linked with various sulfonamide derivatives, exhibit significant antibacterial and antioxidant properties. These compounds have shown excellent activity against both Gram-positive and Gram-negative bacterial strains, with some derivatives displaying notable antioxidant scavenging activity, underscoring their potential in medicinal chemistry (Variya, Panchal, & Patel, 2019).
Halogenation and Its Impact
The halogenation of imidazo[4,5-b]pyridin-2-one derivatives, involving chlorination, bromination, and iodination, results in the formation of corresponding halogenated derivatives. This process illustrates the compound's versatility in synthesizing variously substituted pyridine derivatives, highlighting its role in the development of novel organic compounds (Yutilov, Lopatinskaya, Smolyar, & Gres’ko, 2005).
Catalysis and Synthesis of Arylboronic Esters
The compound has also been implicated in catalysis, particularly in the palladium-catalyzed synthesis of arylboronic esters. This application is crucial for cross-coupling reactions, a cornerstone in organic synthesis, showcasing the compound's significance in facilitating the formation of biaryls and polyaryls (Melaimi, Thoumazet, Ricard, & Floch, 2004).
Enabling Efficient Syntheses
Efficient synthesis methods using 5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine as a starting point have been developed for various compounds, including 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine and its analogues. These methodologies underscore the compound's utility in streamlining the production of important heterocyclic compounds on a multigram scale (Nechayev, Gorobets, Kovalenko, & Tolmachev, 2013).
Safety And Hazards
properties
IUPAC Name |
5-bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIN2/c1-4-6(9)2-5-7(10)3-11-8(5)12-4/h2-3H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLDJMOMZDVFFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=CNC2=N1)I)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646855 |
Source
|
Record name | 5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.95 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1000343-82-7 |
Source
|
Record name | 5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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